molecular formula C8H10N2O B513580 2-Amino-N-phenylacetamide CAS No. 555-48-6

2-Amino-N-phenylacetamide

Cat. No. B513580
CAS RN: 555-48-6
M. Wt: 150.18g/mol
InChI Key: MPXAYYWSDIKNTP-UHFFFAOYSA-N
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Patent
US08691820B2

Procedure details

N-(2-aminophenyl)acetamide (59 mg, 57%) as a yellow solid was synthesized from 1,2-diaminobenzene (216 mg, 2.00 mmol), EDCI (764 mg, 4.00 mmol), HOBt (540 mg, 4.00 mmol), DMAP (488 mg, 4.00 mmol), acetic acid (120 mg, 2.00 mmol) and DMF (1 mL) using the procedure similar to that described for compound 1 (Example 1): LCMS: 531 [M+1]+. 1H-NMR (400 MHz. DMSO-d6) δ 2.03 (s, 3H), 4.85 (s, 2H), 6.52 (m, 1H), 6.70 (m, 1H), 6.89 (m, 1H), 7.15 (m, 1H), 9.11 (s, 1H).
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
764 mg
Type
reactant
Reaction Step One
Name
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
488 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.[C:30](O)(=[O:32])[CH3:31]>CN(C1C=CN=CC=1)C.CN(C=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:30](=[O:32])[CH3:31]

Inputs

Step One
Name
Quantity
216 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Name
Quantity
764 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
540 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
120 mg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
488 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08691820B2

Procedure details

N-(2-aminophenyl)acetamide (59 mg, 57%) as a yellow solid was synthesized from 1,2-diaminobenzene (216 mg, 2.00 mmol), EDCI (764 mg, 4.00 mmol), HOBt (540 mg, 4.00 mmol), DMAP (488 mg, 4.00 mmol), acetic acid (120 mg, 2.00 mmol) and DMF (1 mL) using the procedure similar to that described for compound 1 (Example 1): LCMS: 531 [M+1]+. 1H-NMR (400 MHz. DMSO-d6) δ 2.03 (s, 3H), 4.85 (s, 2H), 6.52 (m, 1H), 6.70 (m, 1H), 6.89 (m, 1H), 7.15 (m, 1H), 9.11 (s, 1H).
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
764 mg
Type
reactant
Reaction Step One
Name
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
488 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.[C:30](O)(=[O:32])[CH3:31]>CN(C1C=CN=CC=1)C.CN(C=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:30](=[O:32])[CH3:31]

Inputs

Step One
Name
Quantity
216 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Name
Quantity
764 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
540 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
120 mg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
488 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.